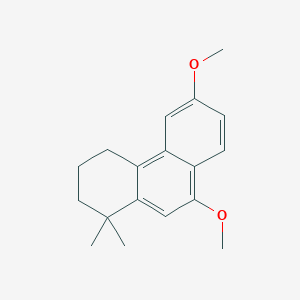![molecular formula C29H44N2O5S B14308031 N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide CAS No. 110011-28-4](/img/structure/B14308031.png)
N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide is a synthetic organic compound that features both phenolic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the sulfonamide group: Reacting hexadecane-1-sulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with the phenolic compound: The sulfonamide intermediate is then coupled with 2,5-dihydroxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, potentially forming quinones.
Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The phenolic and sulfonamide groups could play a role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dihydroxyphenyl)benzamide: Lacks the sulfonamide group.
N-(2,5-Dihydroxyphenyl)-2-aminobenzamide: Lacks the hexadecane-1-sulfonyl group.
Uniqueness
The presence of both phenolic and sulfonamide groups, along with the long alkyl chain, may confer unique properties such as increased lipophilicity, specific binding interactions, and potential for self-assembly in materials science.
Properties
CAS No. |
110011-28-4 |
|---|---|
Molecular Formula |
C29H44N2O5S |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-(2,5-dihydroxyphenyl)-2-(hexadecylsulfonylamino)benzamide |
InChI |
InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-37(35,36)31-26-19-16-15-18-25(26)29(34)30-27-23-24(32)20-21-28(27)33/h15-16,18-21,23,31-33H,2-14,17,22H2,1H3,(H,30,34) |
InChI Key |
IWAGVGHBXPHWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
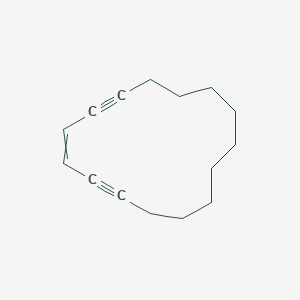

![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
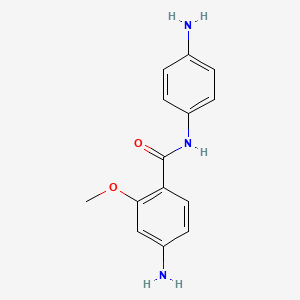
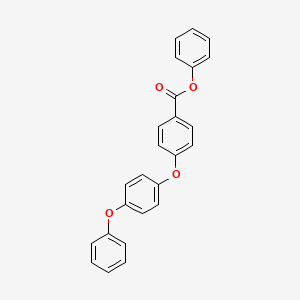
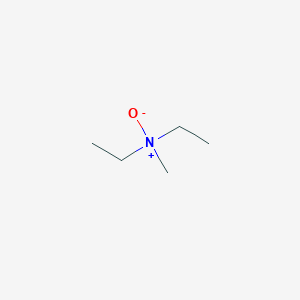
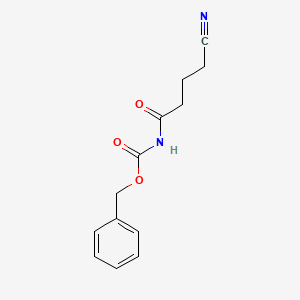
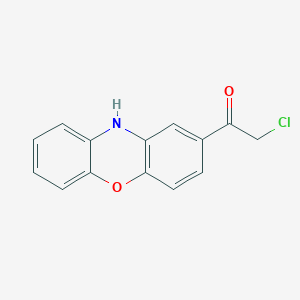
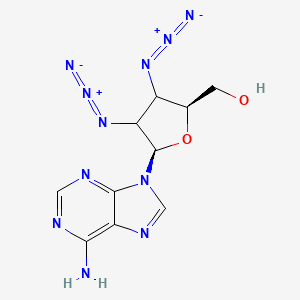
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
